molecular formula C8H16N2 B3044374 N-(Piperidin-1-yl)propan-2-imine CAS No. 100033-59-8

N-(Piperidin-1-yl)propan-2-imine

Cat. No.: B3044374
CAS No.: 100033-59-8
M. Wt: 140.23 g/mol
InChI Key: MKRIMUGXKATKDI-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)propan-2-imine (CAS: 120724-27-8), also known as (2E)-1-piperidin-1-ylacetone oxime or N-1-(piperidin-1-yl)propan-2-ylidenehydroxylamine, is a heterocyclic compound featuring a piperidine ring linked to a propan-2-imine group via a nitrogen atom. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.225 Daltons .

Properties

CAS No.

100033-59-8

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-piperidin-1-ylpropan-2-imine

InChI

InChI=1S/C8H16N2/c1-8(2)9-10-6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

MKRIMUGXKATKDI-UHFFFAOYSA-N

SMILES

CC(=NN1CCCCC1)C

Canonical SMILES

CC(=NN1CCCCC1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(Piperidin-1-yl)propan-2-imine and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₈H₁₆N₂O 156.225 Oxime group (C=N-OH) Simplest structure; potential metabolic instability due to oxime
N-[1-(Piperidin-1-yl)propan-2-yl]pyridin-2-amine C₁₃H₂₁N₃ 219.33 Pyridin-2-amine group Enhanced aromatic interactions; higher molecular complexity
N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine C₁₃H₂₇N₂ 211.37 Branched alkyl chains (pentan-3-yl) Increased hydrophobicity; potential for improved membrane permeability
N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine C₁₆H₂₇N₃ 261.41 Pyridine-ethyl-piperidine scaffold Bulky substituents; likely slower metabolic clearance
2-Methyl-N-(2-piperazin-1-ylethyl)prop-2-en-1-amine C₁₀H₂₁N₃ 183.29 Piperazine ring; allyl group Dual nitrogen centers; altered basicity and solubility

Key Observations :

  • This compound has the simplest structure, which may favor synthetic accessibility but limit target specificity compared to analogs with aromatic or bulky substituents.
  • Compounds with pyridine (e.g., ) exhibit enhanced aromaticity, which could improve binding to biological targets like kinases or receptors .
Anti-Inflammatory and Analgesic Potential
  • Piperidine-triazine hybrids (e.g., compound 7a in ) demonstrated 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib. These analogs incorporate multiple piperidine groups, suggesting that increased nitrogen content may enhance anti-inflammatory activity.
  • This compound lacks direct activity data, but its oxime group could modulate nitric oxide (NO) pathways, a mechanism seen in other anti-inflammatory agents .
Pharmacokinetic Considerations
  • Bulkier analogs (e.g., ) likely exhibit higher logP values, improving lipid solubility but reducing aqueous solubility. This trade-off impacts bioavailability and dosing regimens.
  • Piperazine-containing compounds (e.g., ) may show altered absorption due to their dual amine centers, which can influence pH-dependent solubility .

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